5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-[4-(Morpholin-4-Ylmethyl)phenyl]isoxazole-3-Carboxamide
Description
Properties
Molecular Formula |
C23H24ClN3O5 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O5/c1-2-25-23(30)21-20(22(32-26-21)16-11-17(24)19(29)12-18(16)28)15-5-3-14(4-6-15)13-27-7-9-31-10-8-27/h3-6,11-12,28-29H,2,7-10,13H2,1H3,(H,25,30) |
InChI Key |
APGOABVITLQCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoxazole Ring via Cyclocondensation
The isoxazole ring is synthesized through a [3+2] cycloaddition between a nitrile oxide and an alkyne. Source outlines a generalized protocol for analogous isoxazoles:
-
Propargylation : React 4-(morpholin-4-ylmethyl)benzaldehyde with propargyl bromide in methanol under basic conditions to form 4-(4-(morpholin-4-ylmethyl)phenyl)prop-2-yn-1-ol.
-
Nitrile Oxide Generation : Treat 5-chloro-2,4-dihydroxybenzonitrile with hydroxylamine hydrochloride and sodium hypochlorite to generate the corresponding nitrile oxide.
-
Cyclization : Combine the nitrile oxide and alkyne in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction proceeds via a Huisgen cycloaddition, yielding 5-(5-chloro-2,4-dihydroxyphenyl)-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole.
Key Data :
Carboxamide Functionalization
The N-ethyl carboxamide group is introduced via nucleophilic acyl substitution:
-
Activation : Treat the isoxazole-3-carboxylic acid intermediate with thionyl chloride (SOCl) in dichloromethane (DCM) to form the acyl chloride.
-
Aminolysis : React the acyl chloride with ethylamine in the presence of triethylamine (TEA) at 0–5°C. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Optimization Notes :
-
Excess ethylamine (2.5 equiv.) improves yield by minimizing diethylamide byproducts.
Alternative Synthetic Routes
Electrochemical Synthesis
Source demonstrates an electrochemical method for isoxazole formation, offering higher regioselectivity:
-
Setup : Use a Pt anode and Fe cathode in methanol with 0.1 M LiClO as the electrolyte.
-
Reaction : Electrolyze a mixture of 4-(morpholin-4-ylmethyl)phenylacetylene and 5-chloro-2,4-dihydroxybenzonitrile oxide at 5 mA/cm for 6 hours.
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the phenyl ring are oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring is replaced by other substituents.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its effectiveness against various human tumor cell lines. For instance, a study conducted by the National Cancer Institute (NCI) assessed the compound's cytotoxic effects using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a notable inhibition of cell growth, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the molecular structure can enhance its biological activity and selectivity towards cancer cells. For example, variations in substituents on the phenyl rings or alterations in the isoxazole moiety have been explored to improve potency and reduce off-target effects .
Case Studies
- In Vitro Studies : A comprehensive evaluation was performed using various human cancer cell lines, including breast and colon cancer cells. The compound showed promising results with a mean GI50 value indicating effective growth inhibition at micromolar concentrations .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict binding affinities and orientations of the compound within target proteins. These studies suggest that the compound binds effectively to active sites involved in cancer progression, further supporting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Substituent Variations
- Target Compound :
- Position 5 : 5-Chloro-2,4-dihydroxyphenyl (polar, hydrogen-bonding groups).
- Position 4 : 4-(4-Morpholin-4-ylmethyl)phenyl (hydrophilic morpholine group).
- Analog 1 (CAS 747414-24-0) :
- Analog 2 (N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide) :
Physicochemical Properties
Key Observations:
- The target compound’s dihydroxy groups reduce lipophilicity (lower XLogP3 vs.
- The morpholine group in both the target and CAS 747414-24-0 improves hydrophilicity, which may favor aqueous solubility and bioavailability.
Pharmacological Implications
- Target vs. CAS 747414-24-0 :
- The dihydroxy groups in the target could enhance binding to polar targets (e.g., kinases or GPCRs) but may increase metabolic clearance via glucuronidation.
- The benzyloxy groups in CAS 747414-24-0 confer high lipophilicity (XLogP3 = 7.2), favoring blood-brain barrier penetration but risking off-target toxicity .
- Target vs. The dual chloro substituents may enhance halogen bonding but reduce metabolic stability .
Research Findings and Hypotheses
- The target’s dihydroxy groups may pose lower toxicity risks compared to benzyloxy groups, which can generate reactive metabolites .
Biological Activity
The compound 5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-[4-(Morpholin-4-Ylmethyl)phenyl]isoxazole-3-Carboxamide , identified by CAS number 747412-66-4, is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C23H24ClN3O5
- Molecular Weight : 457.907 g/mol
- IUPAC Name : 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-isoxazole-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific proteins involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.
Key Targets
-
Heat Shock Protein 90 (HSP90) :
- The compound has been shown to bind to HSP90, a chaperone protein involved in the stabilization and function of numerous oncogenic proteins .
- Binding affinity studies indicate a significant interaction with HSP90, which may lead to the degradation of client proteins and subsequent anti-cancer effects.
- Bromodomain Proteins :
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in preclinical models, suggesting potential therapeutic applications in inflammatory diseases.
In Vitro Studies
A series of experiments conducted on cancer cell lines revealed that treatment with this compound resulted in:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of HSP90 activity |
These findings illustrate the compound's potential as a chemotherapeutic agent.
In Vivo Studies
In vivo studies utilizing murine models have demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses.
Toxicity and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide after synthesis?
- Methodology :
- Use 1H and 13C NMR spectroscopy to verify substituent positions and integration ratios. For example, the morpholine moiety’s methylene protons (CH₂) resonate near δ 2.5–3.5 ppm, while hydroxyl protons (phenolic -OH) appear as broad singlets around δ 10–12 ppm .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ calculated vs. observed values within ±0.001 Da) .
- Melting Point (mp) analysis helps assess purity; sharp decomposition points (e.g., 214–216°C in related isoxazole carboxamides) indicate crystalline consistency .
Q. What experimental protocols are recommended for evaluating mitochondrial effects of this compound?
- Methodology :
- Mitochondrial Isolation : Use differential centrifugation of mouse liver homogenates in ice-cold sucrose/Tris-EGTA buffer to isolate functional mitochondria. Validate purity via cytochrome c oxidase activity assays .
- Bioenergetics Assays : Measure oxygen consumption rates (OCR) using a Clark electrode in media containing substrates (e.g., glutamate/malate) and inhibitors (e.g., FCCP, oligomycin). Include 1% DMSO vehicle controls to account for solvent effects .
- Calcium Retention Capacity (CRC) : Load mitochondria with Calcium Green-5N dye and monitor fluorescence changes upon incremental Ca²⁺ additions to assess permeability transition pore (mPTP) modulation .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro mitochondrial assays and cellular/zebrafish models be resolved?
- Analysis Framework :
- Assay Conditions : Compare buffer compositions (e.g., sucrose vs. physiological ionic strength media) that alter compound solubility or mitochondrial membrane potential .
- Metabolic Interference : Test for off-target effects (e.g., ROS generation) using fluorescent probes (e.g., MitoSOX Red) in live cells. Zebrafish toxicity studies (e.g., mortality rates at 10–100 µM) may reveal tissue-specific bioavailability limitations .
- Data Normalization : Normalize results to mitochondrial protein content (Bradford assay) and account for DMSO batch variability.
Q. What strategies optimize the synthetic yield of this compound given steric hindrance from the morpholinomethylphenyl group?
- Methodology :
- Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation to reduce racemization and improve efficiency .
- Temperature Control : Perform reactions at 0–4°C to minimize side reactions (e.g., isoxazole ring degradation).
- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) to separate diastereomers or byproducts.
Q. How does the morpholinomethyl group influence solubility and target engagement?
- Mechanistic Insights :
- Solubility : The morpholine moiety enhances water solubility via hydrogen bonding. Measure logP values (e.g., shake-flask method) to correlate with cellular permeability .
- Target Interactions : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding to mitochondrial proteins (e.g., adenine nucleotide translocase). Validate with site-directed mutagenesis of predicted contact residues.
Key Considerations for Experimental Design
- Contradiction Management : Replicate assays across ≥3 mitochondrial preparations to distinguish biological variability from technical noise.
- Advanced Synthesis : Explore microwave-assisted synthesis to reduce reaction times and improve yields of sterically hindered intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
